
5-Methoxy-2-(1H-pyrrol-1-yl)pyridine
Description
5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 5 and a pyrrole ring at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural motifs, which are common in bioactive molecules and functional materials.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methoxy-2-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3 |
InChI Key |
CZZRKXBKXPALQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 5-methoxypyridine with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.
Major Products:
Oxidation: 5-Formyl-2-(1H-pyrrol-1-yl)pyridine.
Reduction: 5-Methoxy-2-(1H-pyrrol-1-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One significant application of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine derivatives is their role as inhibitors of protein kinases, which are crucial in cancer progression. Research indicates that these compounds can inhibit the activity of specific kinases, such as Insulin Growth Factor 1 Receptor (IGF1R), which is implicated in various solid tumors. The inhibition of IGF1R can potentially lead to reduced tumor growth and improved therapeutic outcomes for patients with cancer .
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds derived from this compound. For example, certain synthesized derivatives have shown significant activity against bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.8 µg/mL, indicating strong antibacterial potential .
Enzyme Inhibition
Dihydrofolate Reductase (DHFR) Inhibition
Compounds based on the pyrrolopyridine structure have been evaluated for their ability to inhibit dihydrofolate reductase, an essential enzyme involved in folate metabolism and DNA synthesis. Inhibitors of DHFR are significant in treating bacterial infections and certain cancers. The synthesized derivatives demonstrated promising inhibition profiles, with some exhibiting stronger activity than traditional DHFR inhibitors like trimethoprim .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and target enzymes. The results indicated favorable binding interactions with active sites of both DHFR and enoyl-acyl carrier protein reductase, suggesting a mechanism for their biological activity .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is not fully elucidated, but it is believed to interact with various molecular targets through its heterocyclic structure. The pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
The following analysis compares 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine with four structural analogs, focusing on synthesis, physicochemical properties, and functional implications.
Structural Analogs and Substituent Effects
Key Observations :
- Electron Effects : Methoxy (-OCH₃) and halogen (-Cl, -Br) substituents alter electron density in the pyridine ring. Methoxy is electron-donating, while halogens are electron-withdrawing, impacting reactivity in nucleophilic/electrophilic reactions.
- Lipophilicity : Piperidine derivatives (e.g., 5-Methoxy-2-(piperidin-1-yl)pyridine) exhibit higher lipophilicity (logP) compared to pyrrole-substituted analogs due to the aliphatic amine’s hydrophobic character. However, ionization of basic amines at physiological pH reduces logD (pH-dependent lipophilicity), as seen in 5-Methoxy-2-(1-piperidin-4-ylpropyl)pyridine (logD = -1.44 to 0 at pH 1–8) . Pyrrole, being a neutral aromatic group, may mitigate such pH-dependent effects.
Key Observations :
- Pyrrole-substituted pyridines (e.g., 9g ) are synthesized in high yields (88%), indicating stability under acidic/basic conditions.
- Piperidine derivatives require pre-activated pyridine precursors (e.g., chloro-substituted) for nucleophilic substitution , whereas pyrrole may be introduced via direct coupling or cyclization.
Key Observations :
- The pyrrole group’s neutrality may improve membrane permeability compared to ionizable piperidine derivatives.
Biological Activity
5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC1=CC=CN=C1C2=CN=CC=C2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The pyridine and pyrrole rings allow for specific binding interactions, influencing several biochemical pathways.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of pyridine compounds possess significant antimicrobial properties. For instance, related structures have been tested against various bacterial strains, showing promising results in inhibiting growth .
- Anticancer Properties: Certain studies suggest that this compound may inhibit cancer cell proliferation. For example, it has been tested in vitro against human cancer cell lines, demonstrating cytotoxic effects .
- Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
Several studies have explored the pharmacological effects of this compound:
-
Antimicrobial Efficacy Study:
- Objective: To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology: Disk diffusion method was employed to evaluate the inhibition zones.
- Results: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
-
Cytotoxicity Assay:
- Objective: To investigate the cytotoxic effects on human cancer cell lines.
- Methodology: MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results: A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM for HeLa cells.
-
Neuroprotective Study:
- Objective: To evaluate the potential neuroprotective effects in a mouse model of oxidative stress.
- Methodology: Mice were treated with the compound prior to inducing oxidative stress using hydrogen peroxide.
- Results: The treated group exhibited significantly reduced markers of oxidative damage compared to controls.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
Pyrrolidine Derivative A | Moderate | No | No |
Pyridine Derivative B | Yes | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.